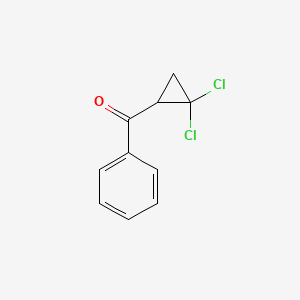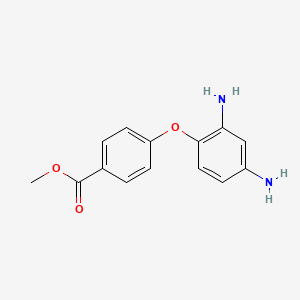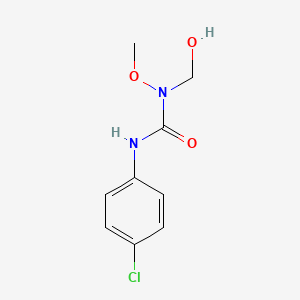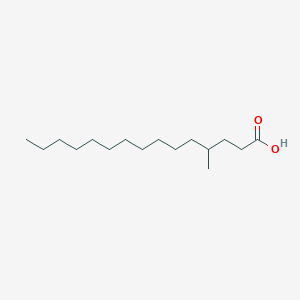![molecular formula C17H13NO3 B14645362 2-[1-(2-Oxopropyl)pyridin-4(1H)-ylidene]-1H-indene-1,3(2H)-dione CAS No. 55022-39-4](/img/structure/B14645362.png)
2-[1-(2-Oxopropyl)pyridin-4(1H)-ylidene]-1H-indene-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(2-Oxopropyl)pyridin-4(1H)-ylidene]-1H-indene-1,3(2H)-dione is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyridine ring fused with an indene-dione moiety, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-Oxopropyl)pyridin-4(1H)-ylidene]-1H-indene-1,3(2H)-dione typically involves the condensation of pyridine derivatives with indene-dione precursors under controlled conditions. Common reagents used in the synthesis include pyridine-4-carbaldehyde and 1,3-indandione. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol are often employed to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[1-(2-Oxopropyl)pyridin-4(1H)-ylidene]-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups.
Aplicaciones Científicas De Investigación
2-[1-(2-Oxopropyl)pyridin-4(1H)-ylidene]-1H-indene-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[1-(2-Oxopropyl)pyridin-4(1H)-ylidene]-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-oxo-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl sulfanyl-N-phenylacetamide
- 1-(2-oxopropyl)-1,2-dihydropyridin-2-one hydrochloride
Uniqueness
2-[1-(2-Oxopropyl)pyridin-4(1H)-ylidene]-1H-indene-1,3(2H)-dione is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyridine ring with an indene-dione moiety sets it apart from other similar compounds, making it a valuable subject for further research and application.
Propiedades
Número CAS |
55022-39-4 |
|---|---|
Fórmula molecular |
C17H13NO3 |
Peso molecular |
279.29 g/mol |
Nombre IUPAC |
2-[1-(2-oxopropyl)pyridin-4-ylidene]indene-1,3-dione |
InChI |
InChI=1S/C17H13NO3/c1-11(19)10-18-8-6-12(7-9-18)15-16(20)13-4-2-3-5-14(13)17(15)21/h2-9H,10H2,1H3 |
Clave InChI |
VZUMUNGRKZXBIC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CN1C=CC(=C2C(=O)C3=CC=CC=C3C2=O)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


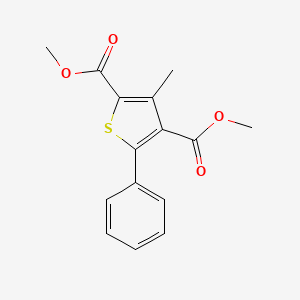

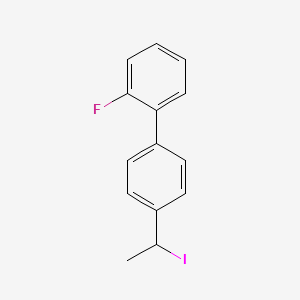
![(8-ethoxy-3-methylimidazo[1,5-a]pyrazin-7(8H)-yl)(4-nitrophenyl)methanone](/img/structure/B14645292.png)
